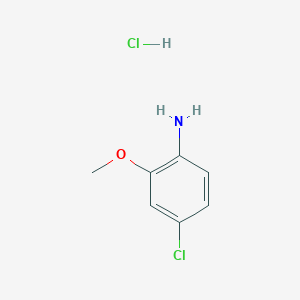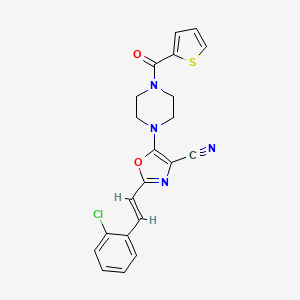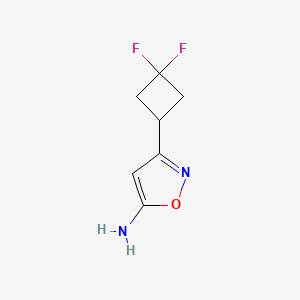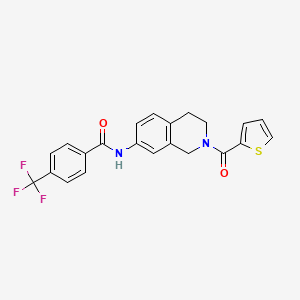![molecular formula C24H19N3O B2458346 1-(2-methoxyphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901246-47-7](/img/structure/B2458346.png)
1-(2-methoxyphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline and pyrazole derivatives are well-known nitrogenous tertiary bases . They are versatile in many significant fields due to their bioactivity and interaction with cells . Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Synthesis Analysis
Quinoline derivatives have been synthesized through various methods. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be elucidated using single-crystal X-ray diffraction techniques . Theoretical studies, such as DFT analysis, can also provide insights into the molecular geometry and vibrational frequencies .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions. For example, the azido–Cu complex can undergo reductive elimination followed by dehydrative cyclo-condensation to provide the desired quinoline .
Physical And Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can be determined using various techniques. For example, density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polarizability can be measured .
Wissenschaftliche Forschungsanwendungen
Supramolecular Aggregation
One study explores the effects of substitution on the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines, including compounds structurally related to 1-(2-methoxyphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline. These molecules can form complex three-dimensional frameworks through a combination of hydrogen bonds, showcasing their potential in the development of new materials with specific molecular architectures (Portilla et al., 2005).
Synthesis Methods
Another application lies in the synthesis methods. A study describes an environmentally friendly, L-proline-catalyzed synthesis of structurally complex heterocyclic ortho-quinones, proceeding through a high atom economy process. This "on water" protocol highlights the potential for efficient and sustainable synthesis of complex quinoline derivatives, including those structurally related to the subject compound (Rajesh et al., 2011).
Antimicrobial and Antifungal Activities
Studies have identified quinoline derivatives as having antimicrobial and antifungal activities. For instance, reactions between arylhydrazinium chlorides and 2-chloroquinoline-3-carbaldehydes led to the synthesis of pyrazolo[3,4-b]quinolines with notable antimicrobial and antiviral activities. These findings suggest the potential for developing new antimicrobial agents from quinoline derivatives (Kumara et al., 2016).
Wirkmechanismus
Target of Action
The primary target of 1-(2-methoxyphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is the class II c-Met protein . The c-Met protein plays a crucial role in cellular processes such as proliferation, survival, and motility .
Mode of Action
This compound interacts with its target, the c-Met protein, by inhibiting its activity . The inhibition of c-Met leads to a decrease in the cellular processes it controls, such as cell proliferation and survival .
Biochemical Pathways
The inhibition of c-Met affects several biochemical pathways. Primarily, it impacts the hepatocyte growth factor (HGF) pathway, which is involved in cell growth, survival, and migration . By inhibiting c-Met, the compound disrupts this pathway, leading to reduced cell proliferation and survival .
Pharmacokinetics
Similar compounds are known to have good absorption, distribution, metabolism, and excretion (adme) properties . These properties impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body .
Result of Action
The result of the compound’s action is a decrease in cell proliferation and survival due to the inhibition of c-Met . This can lead to a reduction in the growth of tumors, making this compound potentially useful in the treatment of cancers where c-Met is overexpressed .
Action Environment
The action of 1-(2-methoxyphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other compounds or drugs can impact the compound’s action through drug-drug interactions .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)-7-methyl-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O/c1-16-12-13-18-20(14-16)25-15-19-23(17-8-4-3-5-9-17)26-27(24(18)19)21-10-6-7-11-22(21)28-2/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUYOHZVRBQYFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C3C(=C2C=C1)N(N=C3C4=CC=CC=C4)C5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid](/img/no-structure.png)
![5-Bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]furan-2-carboxamide](/img/structure/B2458267.png)



![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-butoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2458273.png)
![2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2458275.png)
![2,4-dimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]-N-propan-2-ylbenzenesulfonamide](/img/structure/B2458278.png)

![5-amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2458280.png)

![2-[(2-Methylphenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2458284.png)
